N-allyl-N'-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea
Description
N-allyl-N'-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea is a thiourea derivative characterized by a complex substitution pattern. Its structure includes:
- 2-Chloro-6-substituted benzyl moiety: Enhances electronic effects and steric bulk.
- 7-Oxabicyclo[2.2.1]hept-2-yl fragment: A rigid bicyclic ether system that may influence conformational stability and binding affinity.
This compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and thiourea formation, similar to methods described for simpler analogs like N-benzyl-N'-(2'-acetamido)thiourea (Compound 4) .
Properties
IUPAC Name |
1-[[2-chloro-6-[(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl)oxy]phenyl]methyl]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O2S/c1-5-11-23-19(27)24-13-15-16(22)7-6-8-17(15)25-18-12-21(14(2)3)10-9-20(18,4)26-21/h5-8,14,18H,1,9-13H2,2-4H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRVJAYDQBPAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(O1)(C(C2)OC3=C(C(=CC=C3)Cl)CNC(=S)NCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-N'-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Chemical Formula : C₁₆H₁₈ClN₂OS
- CAS Number : 1005261-37-9
- Molecular Weight : 334.84 g/mol
The presence of the thiourea moiety is significant as it often contributes to a variety of biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds with similar thiourea structures exhibit notable anticancer properties. For instance, a study on related thiourea derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial effects. Research shows that thioureas can disrupt microbial cell membranes and inhibit enzyme activity, leading to cell death .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Thioureas can act as enzyme inhibitors, affecting pathways critical for cellular function.
- Cell Membrane Disruption : The hydrophobic components of the molecule can integrate into lipid membranes, altering permeability and leading to cell lysis.
Case Studies
Several case studies have investigated the biological activity of thiourea derivatives:
-
Thromboxane A2 Antagonism : A related compound was shown to act as a thromboxane A2 antagonist, which is crucial in managing cardiovascular diseases .
Compound IC₅₀ (nM) Duration of Action (h) Compound A 7 14.4 Compound B 21 >24 -
Antimicrobial Efficacy : In vitro studies demonstrated that thiourea derivatives exhibited significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Key Observations:
Substituent Complexity : The target compound’s 7-oxabicyclo[2.2.1]hept-2-yl group introduces rigidity and steric hindrance, which are absent in simpler analogs like Compound 2. This could impact solubility and reactivity in biological systems.
Synthetic Challenges : The bicyclic ether moiety likely requires specialized precursors (e.g., 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-ol), increasing synthetic complexity compared to the acetamido group in Compound 4.
Hypothesized Advantages of the Target Compound:
- Improved Binding Affinity : The bicyclic ether may mimic natural substrates in enzymatic reactions.
- Tunable Reactivity : The allyl group offers a handle for covalent modification or prodrug strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
